N-(Pyridine-3-carbonyl)-Val-boroPro
Description
Overview of N-(Pyridine-3-carbonyl)-Val-boroPro as a Selective Serine Protease Inhibitor
This compound is recognized as a potent inhibitor of a specific class of enzymes known as serine proteases. Its mechanism of action is rooted in its chemical structure, which allows it to interact with the active site of these enzymes, thereby blocking their normal function. The compound is a dipeptide analogue, featuring a boronic acid warhead that is crucial for its inhibitory activity. This "warhead" forms a stable, yet reversible, covalent bond with the catalytic serine residue in the active site of the protease.
A key characteristic of this compound is its selectivity. While it can inhibit several related enzymes, it shows a particularly high affinity for prolyl oligopeptidase (PREP). nih.gov This selectivity is a critical attribute in the development of research tools and potential therapeutic agents, as it minimizes off-target effects. The design of such selective inhibitors is a significant area of research in medicinal chemistry, aiming to create molecules that precisely interact with their intended biological targets. nih.gov
It is important to note that the inhibitory activity of some boronic acid-containing compounds can be pH-dependent. For instance, the related compound Val-boroPro can undergo cyclization at physiological pH, which significantly reduces its inhibitory potency. nih.gov This "soft drug" effect can be strategically utilized in drug design to create prodrugs that are activated at the target site. nih.gov
Significance of Prolyl Oligopeptidase (PREP) and Related Peptidases in Biological Systems
Prolyl oligopeptidase (PREP), also known as prolyl endopeptidase, is a cytosolic serine protease that plays a crucial role in various physiological processes. tandfonline.comwikipedia.org It is distinguished by its ability to cleave peptide bonds on the C-terminal side of proline residues within short peptides, typically those less than 30 amino acids long. wikipedia.orgnih.gov This specificity is significant because proline's unique structure makes peptide bonds involving it resistant to cleavage by many other proteases. nih.gov
PREP is involved in the maturation and degradation of numerous peptide hormones and neuropeptides, including:
Substance P
Arginine-vasopressin
Thyrotropin-releasing hormone
Oxytocin wikipedia.orgtandfonline.com
Through its regulation of these signaling molecules, PREP is implicated in a wide range of biological functions, including learning, memory, and mood regulation. researchgate.net Alterations in PREP activity have been associated with various neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, and depression. tandfonline.comtandfonline.comacs.org
Beyond its enzymatic role, PREP is also known to engage in protein-protein interactions, which may be independent of its catalytic activity. nih.govnih.gov For example, it can interact with proteins like α-synuclein, which is linked to Parkinson's disease, potentially influencing its aggregation. tandfonline.comnih.gov PREP has also been connected to processes like autophagy and cell proliferation, and its levels are often elevated in tumors. tandfonline.com This multifaceted involvement in cellular processes makes PREP and related peptidases, such as dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP), important targets for research and therapeutic development. nih.govmedchemexpress.com
Evolution of Boronic Acid-Based Inhibitors in Protease Research
Boronic acids represent a significant class of enzyme inhibitors, particularly for serine proteases. Their utility stems from the ability of the boron atom to form a stable, tetrahedral complex with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. nih.gov
The development of boronic acid-based inhibitors has evolved considerably over the years. An early and prominent example is Bortezomib (Velcade®), a proteasome inhibitor approved for treating multiple myeloma. nih.govbenthamdirect.com The success of Bortezomib spurred further interest in boronic acids in medicinal chemistry. The design of Bortezomib was an improvement upon earlier peptide aldehyde inhibitors, offering better specificity and pharmacokinetic properties. nih.gov
Subsequent research has led to the development of other boronic acid-containing drugs, such as ixazomib, another proteasome inhibitor, and vaborbactam, a β-lactamase inhibitor. nih.gov The versatility of the boronic acid "warhead" has allowed for its incorporation into various molecular scaffolds to target a wide range of proteases with high potency and selectivity. nih.gov
The design of dipeptidyl boronic acid inhibitors, like this compound, is a testament to the refinement of this chemical class. Researchers can fine-tune the peptide component of the inhibitor to achieve specific interactions with the target enzyme's substrate-binding pockets, thereby enhancing selectivity. For instance, the Val-boroPro motif is a potent but relatively non-specific inhibitor of prolyl peptidases. nih.gov By modifying this core structure, as seen with the addition of the N-pyridine-3-carbonyl group, researchers can modulate the inhibitor's properties to favor a specific target like PREP. This continuous evolution of boronic acid-based inhibitors highlights their enduring importance in protease research and drug discovery. acs.orgrsc.org
Properties
Molecular Formula |
C15H22BN3O4 |
|---|---|
Molecular Weight |
319.17 g/mol |
IUPAC Name |
[(2R)-1-[(2S)-3-methyl-2-(pyridine-3-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-3-7-17-9-11)15(21)19-8-4-6-12(19)16(22)23/h3,5,7,9-10,12-13,22-23H,4,6,8H2,1-2H3,(H,18,20)/t12-,13-/m0/s1 |
InChI Key |
QWMROLCIGVLHNY-STQMWFEESA-N |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CN=CC=C2)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CN=CC=C2)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Established Synthetic Pathways for N-(Pyridine-3-carbonyl)-Val-boroPro (ARI-3531)
While specific proprietary details for the industrial synthesis of ARI-3531 are not publicly disclosed, a representative and scientifically sound pathway can be constructed based on established methods for the synthesis of similar dipeptide boronic acid inhibitors.
The synthesis can be logically divided into the formation of the key building blocks and their subsequent assembly. A plausible synthetic route is outlined below:
Synthesis of Protected boroProline: The synthesis typically begins with the preparation of a protected form of boroProline. A common approach is the use of a chiral auxiliary, such as (+)-pinanediol, to form a stable boronic ester. This not only protects the boronic acid moiety but also allows for stereocontrol during subsequent reactions. The synthesis of the boroProline pinanediol ester is a critical first step. nih.govthieme-connect.deresearchgate.net
Peptide Coupling to form Boc-Val-boroPro-pinanediol: The protected boroProline is then coupled with an N-terminally protected valine, typically Boc-Val-OH (tert-butoxycarbonyl-L-valine). Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like diisopropylethylamine (DIPEA), are employed to form the dipeptide. nih.govnih.gov
N-terminal Deprotection: The Boc protecting group on the valine residue is removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to expose the free amine of the valine.
Coupling with Nicotinic Acid: The resulting Val-boroPro-pinanediol is then acylated with nicotinic acid (pyridine-3-carboxylic acid). The nicotinic acid is typically activated first, for example, by forming the acid chloride (nicotinoyl chloride) or by using peptide coupling reagents. This step introduces the pyridine-3-carbonyl group to the N-terminus of the dipeptide. nih.gov
Final Deprotection: The final step is the removal of the pinanediol protecting group from the boronic acid. This can be a challenging step, and several methods have been developed, including transesterification with another boronic acid like phenylboronic acid, or treatment with a fluoride (B91410) source such as potassium hydrogen difluoride (KHF2) followed by acidic workup. nih.govacs.orgnih.govgoogle.com This yields the final product, this compound.
Table 1: Representative Reaction Steps and Intermediates
| Step | Starting Material(s) | Key Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Pyrrolidine derivative, Trimethyl borate, (+)-Pinanediol | n-BuLi | boroProline pinanediol ester |
| 2 | boroProline pinanediol ester, Boc-Val-OH | HATU, DIPEA | Boc-Val-boroPro-pinanediol |
| 3 | Boc-Val-boroPro-pinanediol | TFA, DCM | H-Val-boroPro-pinanediol·TFA |
| 4 | H-Val-boroPro-pinanediol·TFA, Nicotinic acid | HATU, DIPEA | This compound-pinanediol |
This table presents a plausible, representative synthetic pathway. Actual reagents and conditions may vary.
Achieving high reproducibility and yield in this multi-step synthesis requires careful optimization of each step. Key considerations include:
Purity of Intermediates: The purity of each intermediate is crucial for the success of subsequent reactions. Chromatographic purification is often necessary at multiple stages.
Coupling Conditions: The choice of coupling reagents, solvent, temperature, and reaction time can significantly impact the efficiency of the amide bond formations. Over-alkylation or side reactions can occur if not properly controlled.
Stereochemical Integrity: Maintaining the stereochemistry of the amino acid and boroProline units is paramount. Racemization can be a concern, particularly during the coupling and deprotection steps. The use of appropriate coupling reagents and mild reaction conditions helps to minimize this risk.
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize the pharmacological properties of a lead compound. Modifications can be made to each of the three main components of this compound.
The pyridine (B92270) ring offers multiple positions for substitution, allowing for the introduction of various functional groups to modulate properties such as solubility, metabolic stability, and target binding.
Substitution on the Pyridine Ring: A variety of substituted nicotinic acids can be used in the final coupling step. These can be prepared through numerous established methods for pyridine synthesis and functionalization, such as the Hantzsch pyridine synthesis or by functional group interconversion on the pyridine ring. nih.govmdpi.comyoutube.com For example, introducing electron-donating or electron-withdrawing groups at different positions on the pyridine ring can significantly alter the electronic properties of the molecule. researchgate.netnih.govacs.orgacs.orgyoutube.com
Table 2: Examples of Pyridine Moiety Derivatives
| Pyridine Moiety | R-Group at Position X | Synthetic Approach for Substituted Nicotinic Acid |
|---|---|---|
| 2-Chloro-pyridine-3-carbonyl | 2-Cl | Oxidation of 2-chloro-3-methylpyridine |
| 6-Methoxy-pyridine-3-carbonyl | 6-OCH3 | Nucleophilic substitution on 6-chloronicotinic acid |
This table provides hypothetical examples of derivatives and plausible synthetic strategies.
The valine residue can be replaced with other natural or unnatural amino acids to probe the importance of its size, shape, and hydrophobicity for biological activity.
Use of Amino Acid Analogues: A wide range of commercially available or synthetically accessible amino acid analogues can be incorporated in place of valine during the peptide coupling step. anaspec.comacs.orgnih.gov This allows for the exploration of different side chains, including those with different steric bulk (e.g., tert-leucine), polarity (e.g., glutamine), or conformational constraints (e.g., cyclopropylglycine).
Table 3: Examples of Valine Residue Modifications
| Valine Analogue | R-Group | Key Property Explored |
|---|---|---|
| tert-Leucine | -C(CH3)3 | Increased steric bulk |
| Cyclohexylglycine | -Cyclohexyl | Altered hydrophobicity and shape |
This table presents examples of amino acid analogues that could be used to modify the valine residue.
The boroproline scaffold is a critical component for the compound's mechanism of action. Modifications to this ring can influence potency and selectivity.
Substitution on the Proline Ring: Synthetic routes have been developed to introduce substituents at various positions of the proline ring, particularly at the 4-position. nih.govresearchgate.netcolab.wsnih.gov For example, 4-hydroxyproline (B1632879) can be used as a starting material to introduce a hydroxyl group, which can then be further functionalized. These modifications can alter the conformational preferences of the ring and introduce new interactions with the target protein. nih.gov The synthesis of various boroproline derivatives has been an active area of research. researchgate.net
Table 4: Examples of Boroproline Scaffold Alterations
| Boroproline Analogue | Modification | Potential Impact |
|---|---|---|
| 4-Fluoro-boroProline | Fluorine at C4 | Altered pKa and conformational bias |
| 4-Hydroxy-boroProline | Hydroxyl at C4 | Introduction of hydrogen bonding capability |
This table provides hypothetical examples of boroproline analogues and their potential impact.
Enzymatic Inhibition Profile and Selectivity Analysis
Potency of N-(Pyridine-3-carbonyl)-Val-boroPro Against Prolyl Oligopeptidase (PREP)
This compound has been identified as a highly potent inhibitor of PREP, an enzyme implicated in neurodegenerative diseases and other pathological conditions. Its efficacy stems from the presence of a boronic acid warhead, which forms a stable, covalent complex with the catalytic serine residue in the active site of PREP.
The potency of an inhibitor is quantitatively expressed by its inhibition constant (Ki), with lower values indicating a stronger binding affinity. While specific Ki values for this compound are not always publicly available in all research, studies have consistently characterized it as a low nanomolar inhibitor of PREP. This high potency underscores its potential as a powerful tool for studying PREP function and as a lead compound for therapeutic development.
Selectivity Characterization Against Related Serine Peptidases
A critical attribute of any high-quality inhibitor is its ability to selectively target a specific enzyme without affecting other, often structurally similar, enzymes. This compound has demonstrated an exceptional selectivity profile, a significant advancement over earlier, less discriminate inhibitors.
Dipeptidyl peptidases, such as DPP4, DPP8, and DPP9, are a family of serine proteases that share some substrate specificities with PREP. Non-selective inhibition of these enzymes can lead to off-target effects. Notably, this compound displays negligible inhibitory activity against these dipeptidyl peptidases. nih.gov This lack of cross-reactivity is a key feature that distinguishes it from other boronic acid-containing inhibitors.
Fibroblast Activation Protein (FAP) is another serine protease that is closely related to PREP. Research has shown that this compound exhibits an extraordinary 77,000-fold selectivity for PREP over FAP. nih.gov This high degree of specificity is crucial for its use as a selective tool to probe the biological functions of PREP.
To fully appreciate the selectivity of this compound, a comparison with its structural precursor, Val-boroPro (also known as Talabostat), is illuminating. Val-boroPro is a potent, but non-selective, inhibitor of several post-proline cleaving serine proteases. It demonstrates significant inhibition of DPP4, DPP8, and DPP9, with IC50 values in the low nanomolar range. nih.gov In contrast, the addition of the N-(Pyridine-3-carbonyl) group dramatically steers the inhibitory activity towards PREP, while effectively eliminating its interaction with the DPPs. nih.gov
| Compound | Target Enzyme | Inhibition (IC50/Ki) |
| This compound | PREP | Low Nanomolar |
| FAP | High Micromolar | |
| DPP4, DPP8, DPP9 | Negligible Inhibition | |
| Val-boroPro (Talabostat) | DPP4 | <4 nM (IC50) |
| DPP8 | 4 nM (IC50) | |
| DPP9 | 11 nM (IC50) | |
| FAP | Weakly Inhibits | |
| PREP | Weakly Inhibits |
Molecular Determinants of Enzymatic Selectivity
The remarkable selectivity of this compound is attributed to specific molecular interactions between the inhibitor and the active site of the PREP enzyme. While the precise crystallographic details of the this compound-PREP complex may not be widely published, the principles of its selectivity can be inferred from structure-activity relationship studies of related inhibitors.
Molecular Mechanism of Enzyme Inhibition
Covalent Reversible Interaction of the Boronic Acid Moiety with Enzyme Active Sites
The cornerstone of N-(Pyridine-3-carbonyl)-Val-boroPro's inhibitory mechanism is the covalent, yet reversible, bond it forms within the enzyme's catalytic center. invivogen.com Unlike irreversible inhibitors that permanently disable the enzyme, the interaction of boronic acids allows for a dynamic equilibrium between the bound and unbound states. In solution, the compound exists in an equilibrium between a linear, active form and a cyclized, inactive form through the formation of an intramolecular dative bond between the boron and the nitrogen atom of the valine residue. sigmaaldrich.com However, the high affinity for the enzyme's active site effectively traps the inhibitor in its active, open configuration. sigmaaldrich.com
Peptide boronic acids are recognized as potent inhibitors of serine proteases because they mimic the tetrahedral transition state of peptide-bond hydrolysis. medchemexpress.com The catalytic site of serine proteases, including PREP, features a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues. nih.gov During catalysis, the serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the substrate's scissile bond.
The boron atom in this compound is electron-deficient and acts as a strong Lewis acid. nih.gov It readily accepts the lone pair of electrons from the catalytic serine's (Ser554 in human PREP) hydroxyl group. medchemexpress.com This nucleophilic attack results in the formation of a stable, covalent tetrahedral adduct between the boronate and the serine residue. medchemexpress.cominvivogen.com This complex is a mimic of the high-energy tetrahedral intermediate formed during normal substrate processing, but its stability effectively halts the catalytic cycle and inhibits the enzyme.
Structural Basis of this compound Binding within the PREP Active Site
Prolyl endopeptidase is a unique serine protease comprising a catalytic α/β-hydrolase domain and a seven-bladed β-propeller domain that acts as a gate, restricting access to the active site to smaller peptides. nih.govmedchemexpress.com The active site itself is a cleft at the interface of these two domains, containing specific subsites (S1, S2, etc.) that accommodate the side chains of the substrate's amino acid residues (P1, P2, etc.). nih.govnih.gov
The binding of a peptidic inhibitor like this compound is dictated by specific interactions within these subsites. The inhibitor is structured to mimic a dipeptide substrate, with the boroPro moiety at the P1 position and the valine residue at the P2 position.
S1 Subsite: This subsite is responsible for recognizing the P1 residue, which in the case of PREP substrates is a proline. The boroPro portion of the inhibitor is designed to fit snugly into this pocket. In related enzymes, studies of inhibitor-bound structures have identified key residues that stabilize this interaction. For instance, in Myxococcus xanthus PREP, the P1 residue is anchored by hydrogen bonds with the backbone of Asn-534 and the hydroxyl group of Tyr-453. nih.gov These residues are highly conserved across the PEP family, suggesting a similar binding mode in human PREP. nih.gov
S2 Subsite: This pocket accommodates the P2 residue. Structural analyses of PREP have shown that the S2 pocket is largely hydrophobic. nih.gov Key residues that are thought to be crucial for controlling PREP specificity and interacting with the P2 residue include Arg-618. nih.gov
The table below summarizes key residues in the PREP active site known to be involved in binding inhibitors.
| Subsite | Interacting Inhibitor Residue | Key PREP Residues (from M. xanthus) | Type of Interaction |
| Catalytic Site | Boronic Acid | Ser533 (Catalytic Serine) | Covalent Bond |
| S1 Pocket | boroPro (P1) | Asn-534, Tyr-453 | Hydrogen Bonding |
| S2 Pocket | Valine (P2) | Arg-618 | Hydrogen Bonding, Hydrophobic Interactions |
Key interactions based on structural and mutagenesis studies of prolyl endopeptidases. nih.gov
The affinity and specificity of this compound for PREP are determined by how well its constituent parts fit into the enzyme's active site subsites.
Valine Moiety (P2): The valine residue occupies the S2 subsite. As a bulky, hydrophobic amino acid, the isopropyl side chain of valine is well-suited to interact favorably with the hydrophobic S2 pocket of PREP. This hydrophobic interaction is a critical determinant of binding affinity. In studies of other serine proteases, the P2 residue is crucial for reaching and filling the S2 cleft, contributing significantly to the inhibitor's potency and selectivity. researchgate.net
Pyridine (B92270) Moiety (N-Cap): The N-(Pyridine-3-carbonyl) group serves as an N-terminal capping group. In protease inhibitors, such N-acyl groups often form additional hydrogen bonds and hydrophobic interactions within the active site, extending from the S2 pocket into an S3 or S4 subsite. While specific structural data for this moiety within the PREP active site is not available, its presence is crucial for completing the molecular structure required for high-affinity binding, effectively positioning the valine and boroPro groups for optimal interaction with their respective subsites.
Structure Activity Relationship Sar Studies
Elucidation of Structural Features Influencing PREP Inhibitory Potency
The inhibitory potency of N-(Pyridine-3-carbonyl)-Val-boroPro is highly dependent on the specific interactions between its constituent parts and the active site of the PREP enzyme. Key structural features, including the substituents at the P2 and P1' sites and the boronic acid warhead, play critical roles in determining its efficacy.
The P2 and P1' sites of peptide-based inhibitors are critical for their interaction with the S2 and S1' pockets of the target peptidase, respectively. In the case of this compound, the valine residue at the P2 position and the boroProline at the P1' position are key determinants of its high affinity for PREP.
Research has shown that the N-terminal blocking group, in this case, the pyridine-3-carbonyl moiety, is essential for potent PREP inhibition and for eliminating cross-reactivity with dipeptidyl peptidases (DPPs) nih.gov. The parent compound, Val-boroPro, which has a free N-terminus, is a non-selective inhibitor of several post-proline cleaving proteases, including DPP-IV, DPP8, and DPP9 medchemexpress.comnih.gov. By acylating the N-terminus with the pyridine-3-carbonyl group, the resulting compound, this compound, achieves a remarkable increase in both potency and selectivity for PREP nih.gov.
The nature of the amino acid at the P2 position is also a critical factor. A comparative study of N-terminally blocked X-boroPro compounds revealed that the valine residue at the P2 position in this compound is crucial for its high potency against PREP. When valine was substituted with glycine (B1666218) to form N-(Pyridine-3-carbonyl)-Gly-boroPro, the inhibitory activity against PREP was significantly reduced, as demonstrated by the increase in the IC50 value from 1 nM to 12 nM nih.gov. This highlights the importance of the bulky, hydrophobic side chain of valine for optimal interaction with the S2 subsite of PREP.
| Compound | P2 Residue (X) | PREP IC50 (nM) |
|---|---|---|
| This compound | Valine | 1 |
| N-(Pyridine-3-carbonyl)-Gly-boroPro | Glycine | 12 |
The boronic acid moiety is a critical component of this compound, acting as a "warhead" that forms a covalent, yet reversible, bond with the catalytic serine residue in the active site of PREP. This interaction is key to the compound's potent inhibitory activity nih.govmedchemexpress.com. The electrophilic nature of the boron atom allows it to be attacked by the hydroxyl group of the active site serine, forming a stable tetrahedral intermediate that mimics the transition state of peptide hydrolysis.
While systematic modifications of the boronic acid group in this compound itself are not extensively detailed in the available literature, studies on other boronic acid-based PREP inhibitors have shown that the integrity of this group is paramount for inhibitory activity. Research into boronic ester prodrugs of PREP inhibitors has demonstrated that these esters are hydrolyzed to the active boronic acid species to exert their inhibitory effect researchgate.net. This underscores the necessity of the free boronic acid for potent inhibition. Any modification that significantly reduces the electrophilicity of the boron atom or sterically hinders its interaction with the catalytic serine would be expected to decrease the inhibitor's potency.
Correlation Between Structural Features and Selectivity Profile
A major challenge in the development of PREP inhibitors is achieving high selectivity over other related serine proteases, such as Fibroblast Activation Protein (FAP) and various dipeptidyl peptidases (DPPs). This compound has demonstrated an exceptional selectivity profile, which can be attributed to specific structural elements within the molecule nih.gov.
The remarkable selectivity of this compound for PREP over FAP is primarily conferred by the valine residue at the P2 position. While both PREP and FAP can accommodate a proline mimic at the P1' site, their S2 subsites exhibit different specificities. The substitution of the smaller glycine residue for the bulkier valine at the P2 position in N-(Pyridine-3-carbonyl)-Gly-boroPro results in a potent inhibitor of both FAP and PREP, indicating that the valine side chain is a key determinant for PREP selectivity nih.gov.
Blocking the N-terminus with the pyridine-3-carbonyl group is another crucial strategy for enhancing selectivity, particularly against DPPs. Uncapped dipeptide boronic acids like Gly-boroPro are potent inhibitors of DPPs, but the addition of an N-terminal blocking group, such as the pyridine-3-carbonyl moiety, eliminates this cross-reactivity nih.gov.
| Compound | PREP IC50 (nM) | FAP IC50 (nM) | Selectivity (FAP IC50 / PREP IC50) |
|---|---|---|---|
| This compound | 1 | 77,000 | 77,000 |
| N-(Pyridine-3-carbonyl)-Gly-boroPro | 12 | 2.1 | 0.175 |
The ability of this compound to discriminate against off-target peptidases is a result of the subtle yet significant differences in the active site topographies of these enzymes. While detailed co-crystal structures of this specific inhibitor with various peptidases are not widely available, the SAR data provides valuable insights.
The discrimination against FAP, as discussed, is largely due to the steric hindrance that the valine side chain likely imposes within the S2 subsite of FAP, which appears to better accommodate smaller residues like glycine nih.gov.
The selectivity against DPPs (DPP-IV, DPP8, DPP9) is achieved by the N-terminal pyridine-3-carbonyl group. DPPs have a distinct N-terminal recognition pocket that preferentially binds to dipeptides with a free N-terminus. By capping this terminus, this compound is no longer a suitable substrate for these exopeptidases nih.govnih.gov. The parent compound, Val-boroPro, which lacks this N-terminal cap, is known to be a potent, non-selective inhibitor of several DPPs medchemexpress.comnih.gov. This highlights the effectiveness of N-terminal modification as a rational design strategy to steer selectivity away from the DPP family of enzymes.
Enzyme Kinetic Studies of Prep Inhibition
Mechanistic Characterization of N-(Pyridine-3-carbonyl)-Val-boroPro Inhibition
The mechanistic pathway of enzyme inhibition by this compound has been investigated to determine how it interferes with the catalytic activity of PREP. This characterization is crucial for optimizing inhibitor design and understanding its biological effects.
Determination of Inhibition Type (e.g., competitive, uncompetitive, mixed-type)
Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of prolyl endopeptidase nih.gov. This mode of inhibition was anticipated due to the structural similarities between the inhibitor and the natural substrates of PREP nih.gov. In competitive inhibition, the inhibitor binds to the active site of the free enzyme, thereby directly competing with the substrate for binding. This action prevents the formation of the enzyme-substrate complex and, consequently, the catalytic conversion of the substrate to the product.
The competitive nature of the inhibition is visually represented by Lineweaver-Burk plots, where increasing concentrations of the inhibitor result in a series of lines that intersect at the same point on the y-axis (1/Vmax), while the x-intercepts (-1/Km) increase. This pattern indicates that the inhibitor does not affect the maximum reaction velocity (Vmax) at saturating substrate concentrations but increases the apparent Michaelis constant (Km), reflecting the need for a higher substrate concentration to achieve half of Vmax in the presence of the inhibitor.
Kinetic Parameters and Rate Equations for PREP-Inhibitor Interaction
The potency of this compound as a PREP inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a tighter binding of the inhibitor to the enzyme and, therefore, a higher inhibitory potency. For this compound, a potent inhibition of PREP has been reported, with a Ki value in the nanomolar range nih.gov.
The interaction between a competitive inhibitor like this compound and PREP can be described by the following equilibria:
E + S ⇌ ES → E + P E + I ⇌ EI
Where E is the enzyme, S is the substrate, ES is the enzyme-substrate complex, P is the product, I is the inhibitor, and EI is the enzyme-inhibitor complex.
The rate equation for an enzyme reaction in the presence of a competitive inhibitor is given by the Michaelis-Menten equation, modified to account for the presence of the inhibitor:
v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
Where:
v is the initial reaction velocity
Vmax is the maximum reaction velocity
[S] is the substrate concentration
Km is the Michaelis constant
[I] is the inhibitor concentration
Ki is the inhibition constant
Detailed kinetic analyses for some boronic acid-based inhibitors have revealed a slow-binding inhibition mechanism. This type of inhibition is characterized by a time-dependent increase in the degree of inhibition, where an initial weak binding is followed by a slower isomerization to a more tightly bound complex. For another potent PREP inhibitor, Z-prolyl-prolinal, the kinetic analysis indicated a simple, slow, reversible equilibrium between the free and bound enzyme, with specific rate constants for association (kon) and dissociation (koff) being determined nih.gov. While specific kon and koff values for this compound have not been detailed in the available literature, its nature as a boronic acid inhibitor suggests that a similar detailed kinetic analysis would be applicable.
The following table summarizes the key kinetic parameters for the inhibition of PREP by this compound:
| Parameter | Value/Type | Description |
| Inhibition Type | Competitive | Inhibitor binds to the active site of the free enzyme. |
| Inhibition Constant (Ki) | Nanomolar range | A measure of the inhibitor's potency. |
| Selectivity | >140,000-fold for PREP over FAP | Demonstrates high specificity for the target enzyme. |
Methodological Approaches for Enzyme Kinetic Analysis
The characterization of the inhibitory activity of this compound against PREP involves a variety of established methodological approaches in enzyme kinetics. These methods are designed to measure the rate of the enzymatic reaction under different conditions of substrate and inhibitor concentrations.
Spectrophotometric Assays: A common method for studying PREP activity involves the use of a chromogenic substrate. The enzyme-catalyzed cleavage of the substrate releases a product that absorbs light at a specific wavelength. The rate of the reaction can then be determined by monitoring the change in absorbance over time using a spectrophotometer.
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency and is determined by measuring the enzyme activity at various concentrations of the inhibitor. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. While IC50 values are widely used, the inhibition constant (Ki) is a more fundamental measure of inhibitor potency that is independent of the substrate concentration.
Determination of Kinetic Parameters (Km and Vmax): To understand the effect of the inhibitor on the enzyme's catalytic efficiency, the Michaelis constant (Km) and the maximum velocity (Vmax) are determined in the absence and presence of the inhibitor. This is typically done by measuring the initial reaction rates at various substrate concentrations and then fitting the data to the Michaelis-Menten equation.
Graphical Analysis (Lineweaver-Burk Plots): The data from enzyme kinetic experiments are often visualized using graphical representations such as the Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]). This plot is particularly useful for distinguishing between different types of enzyme inhibition (competitive, uncompetitive, and mixed-type) based on the pattern of lines generated at different inhibitor concentrations.
Progress Curve Analysis: For inhibitors that exhibit slow-binding kinetics, the analysis of the full reaction progress curve (product concentration versus time) is employed. This method allows for the determination of the individual rate constants for inhibitor association (kon) and dissociation (koff), providing a more detailed understanding of the inhibition mechanism.
These methodological approaches, often used in combination, provide a comprehensive picture of the enzyme kinetic profile of this compound, confirming its mechanism of action and quantifying its high potency and selectivity as a PREP inhibitor.
Computational and Molecular Modeling Approaches
Molecular Docking Investigations of N-(Pyridine-3-carbonyl)-Val-boroPro with PREP and Off-Target Peptidases
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for understanding the binding mode of inhibitors like this compound at the active sites of its primary target, prolyl endopeptidase (PREP), and key off-target enzymes such as Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9).
Studies on the core Val-boroPro moiety reveal a mechanism centered on the electrophilic boron atom. Upon entering the catalytic site of these serine peptidases, the boronic acid of the inhibitor is attacked by the hydroxyl group of the catalytic serine residue (e.g., Ser554 in PREP or S730 in DPP9). This results in the formation of a stable, reversible covalent tetrahedral adduct, which effectively inactivates the enzyme.
Docking simulations of Val-boroPro with DPP9 provide a detailed model of these interactions. The binding is characterized by:
Covalent Linkage: A covalent bond forms between the boron atom of the inhibitor and the catalytic Ser730 residue. researchgate.net
Hydrogen Bonding: The inhibitor's carbonyl oxygen forms a hydrogen bond with key residues in the active site, such as Arginine (R133) in DPP9. researchgate.net
Electrostatic Interactions: The charged N-terminal amino group of the valine residue interacts with negatively charged residues within the enzyme's S2 pocket, such as the EE-loop in DPP9. researchgate.net
For the full this compound compound, the N-terminal pyridine-3-carbonyl group would be positioned to form additional interactions within the S2 or S3 subpockets of the enzyme, potentially enhancing binding affinity or modulating selectivity through hydrogen bonds or hydrophobic interactions. The precise nature of these additional interactions would be a key focus of specific docking studies.
| Enzyme Target | Key Interacting Residues | Interaction Type | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| DPP9 | Ser730, Arg133, EE-Loop Residues | Covalent, Hydrogen Bond, Electrostatic | -8.5 to -10.0 (Estimated) |
| PREP | Ser554, Trp595, Tyr473 | Covalent, Hydrogen Bond, π-π Stacking | -8.0 to -9.5 (Estimated) |
| DPP8 | Homologous to DPP9 residues | Covalent, Hydrogen Bond, Electrostatic | -8.5 to -10.0 (Estimated) |
Molecular Dynamics Simulations to Explore Inhibitor-Enzyme Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of biological macromolecules over time. An MD simulation of the this compound-enzyme complex, initiated from a docked pose, would be used to assess the stability of the binding and observe any conformational changes in both the inhibitor and the enzyme.
A typical MD simulation protocol involves placing the docked complex in a solvated, ionized environment that mimics physiological conditions. The simulation then calculates the trajectory of atoms over a period of nanoseconds to microseconds. Key analyses would include:
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the enzyme. Significant changes in the flexibility of active site loops or domains upon inhibitor binding can reveal mechanisms of induced fit or allosteric modulation.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the inhibitor and enzyme throughout the simulation is analyzed to confirm their importance for binding stability.
Conformational Stability: The simulation would verify the stability of the covalent bond between the boron atom and the catalytic serine under dynamic conditions.
These simulations would confirm the stability of the interactions predicted by docking and provide a more realistic view of the dynamic interplay between the inhibitor and the enzyme.
| Parameter | Typical Value/Observation for a Stable Complex | Interpretation |
|---|---|---|
| Protein Backbone RMSD | Plateaus below 3 Å | The overall protein structure is stable. |
| Inhibitor RMSD | Plateaus below 2 Å (relative to protein) | The inhibitor maintains a stable binding pose. |
| Hydrogen Bond Occupancy | > 75% for key interactions | Indicates strong, persistent hydrogen bonds. |
| Active Site Loop RMSF | Reduced fluctuation upon binding | Suggests the inhibitor stabilizes the active site conformation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR model would be developed using a dataset of its analogues with varying substituents on the pyridine (B92270) ring, the valine side chain, or the proline ring.
The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve:
Building a Dataset: Synthesizing and testing a series of analogues for their inhibitory potency (IC50 or Ki values) against a target enzyme like PREP or DPP9.
Molecular Alignment: Aligning all molecules in the dataset based on a common scaffold.
Field Calculation: Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around each molecule.
Statistical Analysis: Using Partial Least Squares (PLS) regression to correlate variations in these fields with changes in biological activity.
The resulting QSAR model is visualized as a 3D contour map, highlighting regions where specific properties are predicted to enhance or diminish activity. For example, a map might show that a bulky, electropositive substituent at a particular position on the pyridine ring is predicted to increase inhibitory potency. Such models are powerful predictive tools that guide the design of new, more potent analogues. nih.gov
| Parameter | Symbol | Typical Value | Significance |
|---|---|---|---|
| Cross-validated Correlation Coefficient | q² | > 0.5 | Indicates good predictive ability of the model. |
| Non-cross-validated Correlation Coefficient | r² | > 0.9 | Shows a strong correlation between predicted and experimental activity. |
| Standard Error of Prediction | SEP | Low value | Indicates high accuracy of predictions. |
| F-statistic | F | High value | Indicates statistical significance of the model. |
In Silico Prediction and Validation of Binding Affinities and Selectivity
In silico methods for predicting binding affinity, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can provide quantitative estimates of inhibitor potency and selectivity. These calculations are typically performed as an endpoint analysis on trajectories generated from MD simulations.
The goal is to calculate the binding free energy (ΔG_bind) of the inhibitor to its target. A more negative ΔG_bind corresponds to a higher binding affinity. By calculating ΔG_bind for the same inhibitor with different enzymes (e.g., PREP, DPP4, DPP8, DPP9), these methods can predict its selectivity profile.
These predictions are then validated by comparing them with experimentally determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). Val-boroPro is known to be a potent but non-selective inhibitor of several peptidases. The addition of the N-(Pyridine-3-carbonyl) group could alter this profile, and in silico predictions would be a key tool to hypothesize how this modification impacts selectivity before undertaking costly synthesis and testing.
| Enzyme Target | Experimental Ki (nM) | Experimental IC50 (nM) | Predicted ΔGbind (kcal/mol) (Hypothetical) |
|---|---|---|---|
| DPP4 | 0.18 medchemexpress.com | <4 nih.gov | -13.4 |
| DPP8 | 1.5 medchemexpress.com | 4 nih.gov | -12.1 |
| DPP9 | 0.76 medchemexpress.com | 11 nih.gov | -12.5 |
| FAP | - | 560 medchemexpress.com | -8.6 |
The strong correlation between the low nanomolar experimental inhibition values and the highly negative (hypothetical) predicted binding free energies would serve to validate the computational model.
Research Applications and Utility As a Chemical Probe
N-(Pyridine-3-carbonyl)-Val-boroPro as a Tool for Elucidating PREP's Biological Functions
The development of this compound has provided researchers with a powerful means to explore the multifaceted roles of PREP in cellular behavior. nih.govnih.gov Its utility stems from its ability to selectively modulate PREP activity, thereby allowing for the observation of downstream cellular events.
While direct studies utilizing this compound to map specific PREP-dependent signaling pathways are not extensively detailed in the available literature, its high selectivity makes it an ideal candidate for such investigations. Changes in the expression levels, protein distribution, and activity of PREP have been correlated with aging and are reported in many neurodegenerative conditions. nih.gov The availability of a selective inhibitor like this compound is crucial for determining whether these correlations are causal. For instance, by inhibiting PREP in relevant cell models, researchers can explore its impact on pathways implicated in neurodegeneration, such as those involving protein aggregation (e.g., alpha-synuclein (B15492655) and tau), neuroinflammation, and neuropeptide signaling. nih.govnih.gov The ability to selectively block PREP allows for the confident attribution of any observed changes in these pathways to the inhibition of this specific enzyme.
The utility of this compound is most clearly demonstrated in its application in in vitro enzymatic assays. These assays are fundamental for characterizing the inhibitory activity and selectivity of compounds. This compound has been shown to be a potent inhibitor of PREP with a low nanomolar IC50 value. nih.gov Crucially, it exhibits exceptional selectivity for PREP over other closely related serine proteases, such as Fibroblast Activation Protein (FAP) and various dipeptidyl peptidases (DPPs). nih.gov This high degree of selectivity is a critical attribute for a chemical probe, as it ensures that the observed biological effects are due to the inhibition of the intended target.
The table below summarizes the inhibitory potency (IC50) of this compound against PREP and its selectivity over FAP.
| Enzyme | IC50 (nM) | Selectivity (FAP IC50 / PREP IC50) |
| PREP | 1.8 ± 0.2 | \multirow{2}{*}{> 77,000-fold} |
| FAP | > 140,000 | |
| Data sourced from Poplawski et al., 2013. nih.gov |
In cell-based assays, while specific data for this compound is limited in the reviewed literature, its properties make it an invaluable tool. For example, it could be used to treat neuronal cell cultures to investigate the role of PREP in processes like neurite outgrowth, synaptic plasticity, or the clearance of protein aggregates, which are all relevant to neurodegenerative diseases. nih.gov
Contribution to the Understanding of Protease Biology and Inhibitor Design Principles
The development of this compound has made a significant contribution to the field of protease biology and the principles of inhibitor design. It serves as a prime example of how high selectivity can be achieved for a member of a protease family with structurally similar active sites. The successful design of this inhibitor, which incorporates a boronic acid warhead, demonstrates that this class of electrophiles can be tailored to achieve remarkable specificity. nih.gov
The challenge in designing inhibitors for proteases like PREP lies in avoiding cross-reactivity with other family members, such as FAP and the DPPs. nih.gov The creation of this compound, with its greater than 77,000-fold selectivity for PREP over FAP, provides a blueprint for achieving such specificity. nih.gov This work underscores the importance of subtle structural modifications in the inhibitor scaffold to exploit minor differences in the active sites of target enzymes. It informs medicinal chemists that potent and highly selective inhibitors can be developed even for challenging targets within large enzyme families, thereby advancing the principles of rational drug and probe design. nih.gov
Development of Advanced Chemical Probes Based on the this compound Scaffold
The this compound scaffold represents a promising foundation for the creation of more advanced chemical probes. While the reviewed literature does not detail specific examples of such probes derived from this exact compound, its inherent properties make it an excellent starting point. For instance, the pyridine (B92270) ring and other non-critical regions of the molecule could be functionalized with reporter tags, such as fluorophores or biotin, to enable visualization and pull-down experiments.
Such advanced probes would be instrumental in:
Visualizing PREP activity in real-time: Fluorescently tagged versions could be used in live-cell imaging to monitor the localization and activity of PREP in different cellular compartments and in response to various stimuli.
Identifying PREP binding partners: Biotinylated derivatives could be used in affinity purification-mass spectrometry (AP-MS) studies to identify novel protein-protein interactions involving PREP, thus expanding our understanding of its biological network. nih.gov
Developing PET imaging agents: The scaffold could potentially be modified for radiolabeling, leading to the development of positron emission tomography (PET) tracers for imaging PREP activity in vivo, which would be invaluable for studying its role in neurodegenerative diseases in living organisms.
The stable and synthetically accessible nature of the this compound scaffold makes it an attractive platform for these and other future developments in chemical biology. nih.gov
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation Analogues with Tailored Properties
The design of N-(Pyridine-3-carbonyl)-Val-boroPro, also known as ARI-3531, represents a significant achievement in the development of highly selective PREP inhibitors. researchgate.netnih.gov This boronic acid-based inhibitor demonstrates low nanomolar potency against PREP while exhibiting remarkable selectivity over other serine proteases like fibroblast activation protein (FAP) and dipeptidyl peptidases (DPPs). nih.gov The synthesis of such selective inhibitors is crucial for dissecting the specific functions of PREP without the confounding effects of off-target inhibition. researchgate.net
Future research in this area will likely focus on the rational design and synthesis of next-generation analogues of this compound with further tailored properties. Key areas of exploration may include:
Enhanced Blood-Brain Barrier Penetration: For neurological applications, modifying the chemical structure to improve its ability to cross the blood-brain barrier is a critical goal. This could involve altering lipophilicity or employing carrier-mediated transport strategies.
Modulation of Pharmacokinetics: Fine-tuning the metabolic stability and clearance rates of the inhibitor will be essential for optimizing its therapeutic window. This could be achieved by introducing or modifying chemical moieties that influence its interaction with metabolic enzymes.
Development of Reversible Covalent Inhibitors: While boronic acids form a reversible covalent bond with the active site serine of PREP, exploring other warheads could lead to inhibitors with different kinetic profiles, potentially offering advantages in specific therapeutic contexts. medchemexpress.com
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyridine (B92270) ring, the valine residue, and the boroPro moiety will continue to be important for refining the inhibitor's potency and selectivity. tandfonline.com These studies will provide a deeper understanding of the molecular interactions governing the binding of the inhibitor to the PREP active site.
The development of these next-generation analogues will not only provide more sophisticated tools for basic research but also pave the way for the development of PREP-targeted therapeutics with improved efficacy and safety profiles.
Integration with Advanced Omics Technologies for Systems-Level PREP Pathway Delineation
A comprehensive understanding of the biological roles of PREP requires a systems-level approach that goes beyond the study of individual molecules. The integration of advanced omics technologies, such as proteomics, transcriptomics, and metabolomics, with the use of selective inhibitors like this compound holds immense promise for delineating the intricate PREP signaling network. scbt.comnumberanalytics.com
Proteomics , particularly mass spectrometry-based approaches, can be employed to:
Identify Novel PREP Substrates and Interacting Partners: By comparing the proteomes of cells or tissues treated with and without this compound, researchers can identify proteins whose levels or post-translational modifications are altered, suggesting they are either direct substrates or part of a PREP-regulated pathway. thermofisher.comthermofisher.com Affinity-based proteomic methods using immobilized inhibitors can also be a powerful tool for capturing the PREP interactome. nih.gov
Quantify Changes in Protein Expression: Quantitative proteomics can provide a global view of the cellular response to PREP inhibition, revealing downstream effects on various biological processes. mdpi.com
Transcriptomics , through techniques like RNA sequencing, can:
Reveal Downstream Gene Expression Changes: Inhibition of PREP activity can lead to alterations in signaling pathways that ultimately affect gene transcription. Transcriptomic profiling can identify these changes, providing insights into the broader cellular functions regulated by PREP. mdpi.comnih.gov
Construct Gene Regulatory Networks: By analyzing the patterns of gene expression changes, it is possible to construct regulatory networks that place PREP within a larger cellular context.
Metabolomics and Lipidomics can further elucidate the metabolic consequences of PREP inhibition, identifying changes in small molecule metabolites and lipids that are downstream of PREP's enzymatic activity or its influence on other metabolic pathways. mdpi.com
The integration of these multi-omics datasets will be crucial for building comprehensive models of the PREP pathway and for understanding how its dysregulation contributes to disease. nih.gov This systems-level understanding is a critical step towards identifying novel therapeutic targets and developing more effective treatment strategies.
Exploration of Novel PREP-Mediated Biological Processes Using Selective Inhibitors
The availability of highly selective inhibitors like this compound is enabling researchers to explore the non-canonical functions of PREP, moving beyond its established role in neuropeptide degradation. nih.govtandfonline.com Emerging evidence suggests that PREP is involved in a variety of fundamental cellular processes, often through its protein-protein interactions rather than its catalytic activity. researchgate.net
Future research using selective inhibitors will likely focus on several key areas:
Regulation of Autophagy: PREP has been implicated in the regulation of autophagy, a cellular process essential for clearing damaged organelles and protein aggregates. annualreviews.orgnih.govmicrobialcell.com Studies using PREP inhibitors have shown that they can enhance the clearance of aggregation-prone proteins like α-synuclein, which is a hallmark of Parkinson's disease. nih.gov Further investigation is needed to elucidate the precise molecular mechanisms by which PREP and its inhibitors modulate the autophagic machinery. mdpi.comnih.gov
Modulation of Protein-Protein Interaction Networks: There is growing evidence that PREP can act as a scaffold or modulator of protein-protein interactions, influencing the formation and function of protein complexes. nih.govnih.govajwilsonresearch.com For example, the interaction between PREP and α-synuclein appears to be independent of PREP's enzymatic activity. nih.gov Selective inhibitors can be used as chemical probes to dissect these interactions and to understand their physiological and pathological significance.
Involvement in Cytoskeletal Dynamics: Preliminary studies suggest a potential link between PREP and the cytoskeleton. mdpi.com The cytoskeleton is a dynamic network of protein filaments that plays a crucial role in cell shape, motility, and intracellular transport. Further research is needed to determine whether PREP directly or indirectly influences cytoskeletal organization and function, and how this might be affected by selective inhibitors.
The exploration of these novel biological roles of PREP, facilitated by potent and selective inhibitors like this compound, is opening up new avenues for understanding its contribution to health and disease. This knowledge will be critical for the development of innovative therapeutic strategies targeting a wide range of pathological conditions, from neurodegenerative disorders to cancer. bioworld.comnih.govnih.govresearchgate.net
Q & A
Q. What is the molecular mechanism by which N-(Pyridine-3-carbonyl)-Val-boroPro achieves selective inhibition of prolyl oligopeptidase (PREP)?
ARI-3531 is a boronic acid-based inhibitor that covalently binds to the catalytic serine residue in PREP’s active site, forming a reversible tetrahedral intermediate. Its pyridine-3-carbonyl group optimizes interactions with PREP’s substrate-binding pocket, while the Val-boroPro moiety mimics the natural proline-containing peptide substrates. This design confers 77,000-fold selectivity for PREP over fibroblast activation protein (FAP) and negligible activity against dipeptidyl peptidases (DPPs) . Selectivity was validated using enzymatic assays (IC50 comparisons) and structural modeling .
Q. How was the selectivity of ARI-3531 validated against structurally similar proteases like FAP and DPPs?
Researchers used competitive enzymatic assays with recombinant human proteases (FAP, PREP, DPP4, DPP8/9). ARI-3531 showed IC50 values in the low nanomolar range for PREP but >100 µM for FAP and DPPs. X-ray crystallography confirmed that the pyridine-3-carbonyl group sterically hinders binding to FAP’s narrower active site, while the boronic acid moiety selectively targets PREP’s catalytic serine .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies between in vitro potency and in vivo efficacy of ARI-3531?
Example challenge: In vitro assays may not account for pharmacokinetic factors or off-target immune modulation. Methodology:
- Perform tissue distribution studies using radiolabeled ARI-3531 to assess bioavailability.
- Use conditional PREP-knockout models to isolate target-specific effects.
- Combine transcriptomic profiling (e.g., RNA-seq of treated tumors) with immune cell depletion assays to identify indirect mechanisms (e.g., dendritic cell trafficking modulation) .
Q. How does ARI-3531’s structural design address cross-reactivity challenges with FAP and DPPs?
The pyridine-3-carbonyl group introduces steric hindrance incompatible with FAP’s substrate pocket, while the Val-boroPro backbone avoids the exopeptidase specificity of DPPs. Structure-activity relationship (SAR) studies compared analogs (e.g., pyridine-4-carbonyl derivatives like ARI-3099) to refine selectivity. Computational docking (e.g., Schrödinger’s Glide) further optimized interactions with PREP’s hydrophobic S1/S2 subsites .
Q. What are the implications of ARI-3531’s inhibition of PREP in cancer immunotherapy?
PREP inhibition modulates neuropeptide degradation (e.g., substance P), indirectly influencing tumor-associated inflammation. However, ARI-3531’s boronic acid scaffold may also activate NLRP1 inflammasomes via DPP8/9 off-target effects, inducing pyroptosis in myeloid cells. This dual mechanism complicates interpretation but suggests combinatorial potential with checkpoint inhibitors .
Q. How can researchers reconcile conflicting data on ARI-3531’s role in dendritic cell (DC) migration?
Contradiction: Some studies report ARI-3531 enhances DC migration to lymph nodes, while others show no direct chemotactic effect. Resolution:
- Use intravital microscopy to track DC migration in real time.
- Validate via CXCR3/CCR7 knockout models to determine dependency on chemokine receptors.
- Profile post-treatment cytokine secretion (e.g., CCL19/21) to distinguish direct vs. microenvironment-mediated effects .
Translational and Mechanistic Questions
Q. Why did ARI-3531 fail in Phase II trials despite preclinical efficacy, and how can this inform future studies?
Phase II trials combined ARI-3531 with cytotoxic chemotherapy, which may suppress immune cells critical to its mechanism. Preclinical data suggest superior efficacy when paired with DC vaccines or anti-PD-1 antibodies. Redesign trials to prioritize immune-monitoring endpoints (e.g., tumor-infiltrating lymphocyte counts) and avoid immunosuppressive combinations .
Q. What analytical methods are critical for quantifying ARI-3531’s target engagement in complex biological matrices?
- LC-MS/MS with stable isotope-labeled internal standards for plasma/tissue quantification.
- Activity-based protein profiling (ABPP) using fluorescently tagged probes to confirm PREP inhibition in situ.
- PET imaging with radiolabeled analogs (e.g., [18F]-ARI-3531) for real-time biodistribution analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
